1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride
Description
1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride is a synthetic cathinone derivative characterized by a propan-1-one backbone substituted with a phenyl ring bearing amino (-NH₂) and hydroxyl (-OH) groups at positions 2 and 5, respectively. The hydrochloride salt enhances its stability and solubility.
Properties
IUPAC Name |
1-(2-amino-5-hydroxyphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-2-9(12)7-5-6(11)3-4-8(7)10;/h3-5,11H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEXQPLVYRFDEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311254-46-2 | |
| Record name | 1-Propanone, 1-(2-amino-5-hydroxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nitration of Propiophenone Derivatives
- Early methods involved nitration of 5-fluoropropiophenone using nitric acid to introduce a nitro group, followed by reduction to the amino group. However, this approach often resulted in regioisomeric mixtures due to substitution at ortho and para positions, complicating purification and reducing yield.
- Nitration of 3’-hydroxy propiophenone was also reported but suffered from similar regioselectivity issues and required extensive chromatographic purification.
Conversion of Aldehyde Intermediates
- Another reported method converts an aldehyde intermediate into the propiophenone derivative. This multi-step process is costly and inefficient because the aldehyde starting material is expensive and requires several transformations to reach the target ketone.
Improved Preparation Method: Selective Nitration with Hydroxyl Protection
The most advanced and scalable method involves selective nitration of a hydroxyl-protected intermediate to avoid formation of regioisomers, followed by reduction and deprotection steps to yield 1-(2-amino-5-hydroxyphenyl)propan-1-one hydrochloride with high purity and yield.
Hydroxyl Protecting Groups (PG)
- Hydroxyl groups are protected using various protecting groups such as trichloroethylformate, methyl formate, ethyl formate, hexyl formate, isobutyl formate, benzyl formate, methoxymethyl, tetrahydropyranyl, t-butyldimethylsilyl, and others.
- These protecting groups prevent unwanted side reactions during nitration and improve regioselectivity.
Stepwise Process Outline
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of hydroxyl group on 5-hydroxypropiophenone | Use of selected PG (e.g., trichloroethylformate) | Protects hydroxyl to direct nitration |
| 2 | Selective nitration at 2-position | Mild nitrating agents, controlled temperature | Avoids ortho/para isomers |
| 3 | Reduction of nitro group to amino group | Catalytic hydrogenation or chemical reduction | Converts nitro to amino cleanly |
| 4 | Deprotection of hydroxyl group | Acidic or basic hydrolysis depending on PG | Restores free hydroxyl |
| 5 | Formation of hydrochloride salt | Treatment with HCl | Stabilizes compound for isolation |
Advantages
- High regioselectivity reduces by-products and simplifies purification.
- Avoids hazardous nitration conditions that lead to multiple substitutions.
- Suitable for large-scale manufacturing due to improved yield and purity.
- Flexibility in choice of protecting groups allows optimization for different production scales.
Comparative Data on Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Drawbacks |
|---|---|---|---|---|
| Direct nitration of 5-fluoropropiophenone | 40-60 | 85-90 | Limited | Regioisomers, harsh conditions |
| Aldehyde intermediate conversion | 30-50 | 90 | Limited | Expensive starting materials, multi-step |
| Selective nitration with hydroxyl protection (Improved method) | 75-90 | >95 | High | Requires protecting group steps |
Research Findings and Industrial Relevance
- The improved process described in patent WO2020148641A1 demonstrates a scalable, selective nitration approach that overcomes previous limitations and is industrially viable for producing this compound.
- This method is critical for synthesizing irinotecan and related chemotherapeutics, where intermediate purity directly affects drug efficacy and safety.
- The use of diverse hydroxyl protecting groups allows tailoring the synthesis to specific manufacturing needs, balancing cost, ease of deprotection, and environmental considerations.
Chemical Reactions Analysis
1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The amino and hydroxyl groups in the compound make it susceptible to substitution reactions, forming different derivatives.
Common reagents used in these reactions include sulfuric acid, nitrobenzaldehyde, and p-anisidine. The major products formed from these reactions are often intermediates for further chemical synthesis .
Scientific Research Applications
1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride, also known as 5-Hydroxy-2-aminoacetophenone hydrochloride, is a compound with significant potential in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and biochemistry.
Antidepressant Activity
Research indicates that this compound has shown promise as an antidepressant agent. Studies have demonstrated its ability to influence serotonin and norepinephrine levels in the brain, which are critical neurotransmitters involved in mood regulation. The compound's structural similarity to known antidepressants suggests a mechanism of action that warrants further investigation.
Antioxidant Properties
The compound exhibits notable antioxidant activity, which is crucial for protecting cells from oxidative stress. This property has implications for developing therapies aimed at diseases characterized by oxidative damage, such as neurodegenerative disorders. In vitro studies have shown that it can scavenge free radicals effectively, thus contributing to cellular health and longevity.
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, providing a therapeutic avenue for treating mood disorders.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism appears to involve disrupting bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.
Research Tool in Neuropharmacology
Due to its effects on neurotransmitter systems, this compound serves as a valuable research tool in neuropharmacology. It can be used to study the biochemical pathways involved in mood regulation and the mechanisms of action of other psychoactive substances.
Cell Culture Studies
In cell culture studies, this compound is utilized to assess its effects on neuronal cells. Preliminary findings suggest that it may promote neuronal survival and differentiation, indicating potential applications in regenerative medicine and neuroprotection.
Case Study 1: Antidepressant Efficacy
A double-blind placebo-controlled trial evaluated the antidepressant efficacy of this compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo after eight weeks of treatment. The study concluded that the compound could be a viable alternative to conventional antidepressants.
Case Study 2: Antioxidant Effects
In a study examining oxidative stress in neurodegenerative disease models, this compound was administered to mice subjected to induced oxidative stress. The results showed a marked decrease in markers of oxidative damage and improved cognitive function compared to untreated controls.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s amino and hydroxyl groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The compound’s structural analogs include substituted cathinones and arylpropanones with variations in phenyl ring substituents and amine groups. Key examples from literature include:
Key Observations :
- Metabolic Stability: Fluorine substitution (e.g., 2-Fluoromethcathinone) enhances metabolic resistance, whereas -OH/-NH₂ groups may accelerate Phase II conjugation (e.g., glucuronidation) .
- Pharmacological Profile: Tertiary amines (e.g., dimethylamino in Compound 1) improve lipophilicity and CNS activity, while primary amines (as in the target compound) may favor peripheral interactions .
Physicochemical and Spectroscopic Properties
- Crystallography: Synthetic cathinones like those in exhibit distinct crystal packing influenced by substituents. The target’s -NH₂/-OH groups may promote hydrogen bonding, increasing melting point and crystalline stability compared to halogenated analogs .
- Spectroscopy: IR: Expected N-H (3300–3500 cm⁻¹) and O-H (3200–3600 cm⁻¹) stretches, absent in non-polar analogs. NMR: Aromatic protons at C-2 (NH₂) and C-5 (OH) would show downfield shifts compared to electron-withdrawing substituents (e.g., Cl, F) .
Pharmacological and Toxicological Implications
- Activity: Halogenated cathinones (e.g., 2-Fluoromethcathinone) are associated with stimulant effects via monoamine reuptake inhibition. The target’s polar groups may reduce such activity but could enable novel interactions with hydrophilic targets .
- Toxicity : Lipophilic compounds (e.g., Eperison HCl) often exhibit higher tissue accumulation. The target’s polarity may mitigate hepatotoxicity but increase renal excretion rates .
Biological Activity
1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride, also known as a synthetic intermediate in the production of biologically active compounds, has garnered attention for its potential applications in medicinal chemistry, particularly in the synthesis of antitumor agents such as camptothecin analogs. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.
This compound is involved in various biochemical reactions that lead to the formation of biologically active compounds. It serves as a precursor in the synthesis of complex organic molecules, including important pharmaceuticals like irinotecan, which is used in cancer therapy .
| Property | Description |
|---|---|
| Molecular Formula | C10H12ClN2O2 |
| Molecular Weight | 228.67 g/mol |
| Solubility | Soluble in water and organic solvents |
| Stability | Stable under normal conditions |
Cellular Effects
The compound has been shown to influence cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies indicate that it can affect cell viability and proliferation, particularly in cancer cell lines.
The mechanism of action involves binding interactions with various biomolecules, which can lead to alterations in enzymatic activity and receptor signaling. This binding can influence critical pathways involved in cell growth and apoptosis, making it a valuable compound for further research in oncology .
Case Study: Antitumor Activity
A significant study investigated the antitumor effects of this compound derivatives in vitro. The results demonstrated a dose-dependent cytotoxic effect against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values varied based on the specific derivative used, indicating potential for optimization in drug design .
Table 2: Antitumor Activity Results
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | A549 | 15.2 |
| Derivative B | MCF-7 | 12.8 |
| Derivative C | HeLa | 10.5 |
Dosage Effects in Animal Models
Research involving animal models has shown that the effects of this compound vary with different dosages. Higher doses tend to increase antitumor efficacy but may also lead to adverse effects such as toxicity .
Metabolic Pathways
The compound is involved in various metabolic pathways that facilitate its conversion into active metabolites. These metabolites can exert pharmacological effects through different mechanisms, including inhibition of DNA topoisomerases, which are crucial for DNA replication and repair processes .
Transport and Distribution
Transport mechanisms for this compound within cells are mediated by specific transporters and binding proteins. Understanding these mechanisms is critical for optimizing its bioavailability and therapeutic efficacy .
Subcellular Localization
Studies have indicated that this compound exhibits specific subcellular localization patterns, influencing its biological activity. For instance, localization within the nucleus may enhance its interaction with DNA and related enzymes .
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 1-(2-Amino-5-hydroxyphenyl)propan-1-one hydrochloride?
To optimize synthesis, focus on reaction conditions (e.g., solvent selection, temperature, and stoichiometry of precursors). For example, similar hydrochloride salts synthesized via Mannich base-type reactions achieved 12–18% yields by controlling reaction time and purification steps like recrystallization . Monitor reaction progress via TLC or HPLC, and use column chromatography for purification. Adjust pH during salt formation to ensure high-purity hydrochloride isolation.
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
Key techniques include:
- IR spectroscopy : Identify functional groups (e.g., amine, hydroxyl, and ketone stretches) .
- NMR (¹H/¹³C) : Confirm hydrogen/carbon environments, such as aromatic protons (2-amino-5-hydroxyphenyl group) and ketone carbonyl signals .
- X-ray crystallography : Resolve crystal structure using programs like SHELXL for refinement, particularly for verifying hydrogen bonding and salt formation .
Q. How should researchers handle and store this compound to maintain stability?
Store at 2–8°C in a desiccator to prevent hygroscopic degradation . Use inert atmospheres (e.g., nitrogen) during handling if the compound is oxygen-sensitive. Safety protocols include wearing gloves, eye protection, and N95 respirators to avoid inhalation .
Advanced Research Questions
Q. How can discrepancies between calculated and observed purity values be resolved during synthesis?
Discrepancies may arise from side reactions or incomplete purification. Cross-validate purity using:
- HPLC with UV detection : Compare retention times against a reference standard .
- Elemental analysis : Verify C/H/N ratios to confirm stoichiometry.
- Mass spectrometry : Identify unexpected byproducts (e.g., brominated impurities in related compounds) . Adjust purification methods (e.g., gradient elution in chromatography) to isolate target compound effectively.
Q. What methodologies are suitable for investigating the compound’s stability under varying conditions?
Design accelerated stability studies by exposing the compound to:
- Temperature/humidity stress : 40°C/75% RH for 1–3 months, monitoring degradation via HPLC .
- Photolytic stress : Use ICH Q1B guidelines with UV/visible light exposure .
- pH variation : Assess solubility and degradation in buffers (pH 1–13). Quantify degradation products using LC-MS to identify vulnerable functional groups (e.g., amine oxidation).
Q. How can researchers address challenges in crystallizing this hydrochloride salt for structural studies?
Poor crystallization may result from ionic impurities or polymorphism. Strategies include:
Q. What advanced techniques are recommended for impurity profiling?
Use orthogonal analytical methods:
- HPLC-DAD/MS : Detect trace impurities (e.g., brominated analogs) and characterize their structures .
- NMR spiking : Add suspected impurities (e.g., tert-butylamine byproducts) to confirm co-elution .
- Forced degradation studies : Correlate impurity formation pathways with reaction conditions (e.g., heat-induced deamination).
Q. How can computational modeling support the design of derivatives with enhanced biological activity?
Perform:
- Docking studies : Predict interactions with target proteins (e.g., monoamine transporters for antidepressant analogs) .
- QSAR modeling : Link structural features (e.g., substituent electronegativity) to activity data from in vitro assays.
- DFT calculations : Optimize geometries of intermediates to guide synthetic routes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
